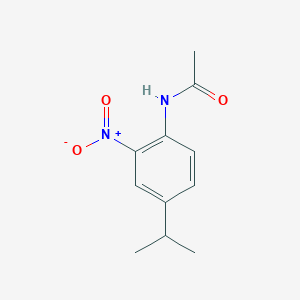

N-(4-isopropyl-2-nitrophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitro-4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(2)9-4-5-10(12-8(3)14)11(6-9)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAXUTSOKMCHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400768 | |

| Record name | N-(4-isopropyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40655-36-5 | |

| Record name | N-(4-isopropyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-ISOPROPYL-2'-NITROACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-isopropyl-2-nitrophenyl)acetamide from 4-isopropylaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-isopropyl-2-nitrophenyl)acetamide, a valuable intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis commences with the protection of the amino group of 4-isopropylaniline via acetylation, followed by a regioselective nitration of the aromatic ring. This document delves into the mechanistic underpinnings of each synthetic step, offering a detailed experimental protocol, safety considerations, and characterization data. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical insights for the successful and safe execution of this multi-step synthesis.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules with potential biological activity. The strategic placement of the acetamido, isopropyl, and nitro groups on the phenyl ring allows for further functionalization, making it a versatile intermediate in medicinal chemistry and materials science. This guide outlines a reliable and well-established two-step synthetic route starting from the commercially available 4-isopropylaniline.

The synthetic strategy involves two primary transformations:

-

Acetylation: The initial step focuses on the protection of the highly reactive amino group of 4-isopropylaniline as an acetamide. This is crucial to prevent unwanted side reactions, such as oxidation, during the subsequent nitration step.[1][2] The acetamido group is an activating, ortho-, para-director, which will influence the regioselectivity of the nitration.[3][4]

-

Nitration: The second step is an electrophilic aromatic substitution reaction where a nitro group is introduced onto the aromatic ring.[3][5] The directing effects of both the acetamido and isopropyl groups play a critical role in achieving the desired 2-nitro isomer.

This document will provide a detailed exploration of the chemical principles governing these transformations, a step-by-step experimental procedure, and the necessary safety precautions for handling the involved reagents.

Synthetic Strategy and Mechanism

The overall synthetic pathway is depicted below. The process begins with the acetylation of 4-isopropylaniline to form N-(4-isopropylphenyl)acetamide, which is then subjected to nitration to yield the target compound, this compound.

Caption: Overall synthetic workflow for this compound.

Step 1: Acetylation of 4-Isopropylaniline

The acetylation of the primary amino group of 4-isopropylaniline is a critical protective step. The reaction with acetic anhydride converts the strongly activating and oxidatively sensitive amino group into a less activating and more stable acetamido group.[1] This moderation of reactivity is essential for controlling the subsequent nitration reaction and preventing the formation of undesired byproducts.[2]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a proton transfer to yield the N-(4-isopropylphenyl)acetamide.

Step 2: Nitration of N-(4-isopropylphenyl)acetamide

This step involves the electrophilic aromatic substitution of the acetylated intermediate. A mixture of fuming nitric acid is used to generate the nitronium ion (NO₂⁺), which is the active electrophile.[3][5]

Mechanism: The mechanism for electrophilic nitration is a well-established two-step process:

-

Formation of the Nitronium Ion: In the presence of a strong acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion.

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of N-(4-isopropylphenyl)acetamide attacks the nitronium ion.[6][7] The acetamido group is an ortho, para-director, and the isopropyl group is also an ortho, para-director. The directing effects of both substituents favor substitution at the positions ortho and para to them. Due to steric hindrance from the bulky isopropyl group and the acetamido group, the incoming nitro group is predominantly directed to the position ortho to the acetamido group and meta to the isopropyl group, yielding this compound as the major product. The intermediate carbocation, known as a sigma complex or arenium ion, is stabilized by resonance.[6][7]

-

Deprotonation: A weak base (such as water) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Isopropylaniline | C₉H₁₃N | 135.21 | 99-88-7[8] |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 |

| Fuming Nitric Acid | HNO₃ | 63.01 | 7697-37-2 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

| Chloroform | CHCl₃ | 119.38 | 67-66-3 |

| Saturated Sodium Carbonate Solution | Na₂CO₃ | 105.99 | 497-19-8 |

| Water | H₂O | 18.02 | 7732-18-5 |

Step-by-Step Procedure

Step 1: Synthesis of N-(4-isopropylphenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer, add 20.0 g (0.148 moles) of 4-isopropylaniline to 75 ml of acetic anhydride.[9]

-

Stir the reaction mixture at 35°C for 1 hour.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Upon completion, pour the reaction mixture into cold water to precipitate the N-(4-isopropylphenyl)acetamide.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.

Step 2: Synthesis of this compound [9]

-

To the crude N-(4-isopropylphenyl)acetamide from the previous step, slowly add 11 ml of fuming nitric acid (specific gravity 1.5) over a period of 20 minutes, while maintaining the temperature between 25°C and 35°C.[9]

-

Stir the reaction mixture for 3 hours.[9]

-

In a separate beaker, prepare a mixture of 180 ml of water, 45 ml of concentrated sulfuric acid, and 142 ml of ethanol.[9]

-

Carefully add the acid mixture from step 2 to the water/sulfuric acid/ethanol mixture with stirring.[9]

-

Stir the resulting mixture overnight at room temperature.[9]

-

Reflux the reaction mixture for 2 hours.[9]

-

Neutralize the mixture with a saturated sodium carbonate solution.[9]

-

Extract the product with chloroform.[9]

-

Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent in vacuo to afford the crude product as a dark orange oil.[9]

-

The crude product can be used in the next step without further purification.[9]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Isopropylaniline: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

-

Fuming Nitric Acid: Highly corrosive, a strong oxidizing agent, and toxic.[10][11] Reacts violently with many organic materials.[10][12] Always add acid to water, never the other way around.[11] Store away from combustible materials.[10][13] In case of skin contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][13]

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.

-

Chloroform: Harmful if swallowed or inhaled. Suspected of causing cancer.

Characterization

The final product, this compound, can be characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the N-H and C=O stretches of the amide and the N=O stretches of the nitro group.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in acetylation | Incomplete reaction; Loss of product during workup. | Monitor reaction by TLC to ensure completion; Optimize workup by careful extraction and minimizing solvent volumes. |

| Formation of dark, tarry byproducts during nitration | Oxidation of the amine group; Reaction temperature too high. | Ensure complete acetylation before nitration; Maintain a low temperature (0-10 °C) during the addition of the nitrating agent.[2] |

| Incomplete nitration | Insufficient reaction time; Inadequate temperature control. | Ensure sufficient reaction time and maintain the recommended temperature throughout the addition of the nitrating agent and subsequent stirring.[2] |

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of this compound from 4-isopropylaniline. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science. The mechanistic insights provided offer a deeper understanding of the underlying chemical principles, empowering scientists to optimize and adapt the synthesis as needed.

References

- A Study on Electrophilic Aromatic Substitution of Acetanilide. (n.d.).

- NITRIC ACID SAFETY. (n.d.). University of Washington.

- 4-ISOPROPYL-2-NITROANILINE synthesis. (n.d.). ChemicalBook.

- Nitration of Acetanilide. (n.d.).

- Nitration of acetanilide (Lab report). (2012). JAAN's Science Class.

- Nitric Acid. (n.d.). Western Washington University Environmental Health and Safety.

- Nitration of Acetanilide and Methyl Benzo

- Nitration of Acetanilide Experiment. (n.d.). Scribd.

- Nitric Acid Safety and Emergency Guidelines. (n.d.). Scribd.

- Safety Data Sheet: Nitric acid. (n.d.). Carl ROTH.

- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.

- Synthesis of C. 4-isopropyl-2-nitroaniline. (n.d.). PrepChem.com.

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.

- Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry.

- N-(2-Isopropyl-4-nitrophenyl)acetamide. (n.d.). PubChem.

- Synthesis of N-(4 nitrophenyl) acetamide. (n.d.).

- Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... (n.d.).

- a: Mass spectrum N-(4-nitrophenyl) acetamide. (n.d.).

- This compound. (n.d.). Santa Cruz Biotechnology.

- Acetamide, N-(4-nitrophenyl)-. (n.d.). NIST WebBook.

- Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.

- Acylation of Aniline Explained. (n.d.). Pearson.

- Wright, O. L. (1965). Nitration process. U.S.

- A Novel Clay catalyst: N-Acetylation of... (n.d.). Journal of Organic and Pharmaceutical Chemistry.

- Nitration of N-(o-tolyl)acetamide. (n.d.). Benchchem.

- 4-Isopropylaniline 99. (n.d.). Sigma-Aldrich.

- 4-Isopropylaniline. (n.d.). PubChem.

Sources

- 1. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. ukessays.com [ukessays.com]

- 5. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. 4-异丙基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. ehs.wwu.edu [ehs.wwu.edu]

- 12. scribd.com [scribd.com]

- 13. ehs.com [ehs.com]

A Spectroscopic Guide to N-(4-isopropyl-2-nitrophenyl)acetamide: Predictive Analysis and Experimental Protocols

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of N-(4-isopropyl-2-nitrophenyl)acetamide. In the absence of extensive published experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of approximately 222.24 g/mol .[1] The structure comprises a benzene ring substituted with an acetamido group, a nitro group, and an isopropyl group. The relative positions of these substituents are critical in defining the molecule's electronic environment and, consequently, its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, the acetamido methyl protons, and the amide proton. The chemical shifts are influenced by the electronic effects of the nitro (electron-withdrawing) and acetamido (electron-donating) groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Amide (N-H) | ~9.5 - 10.5 | Singlet (broad) | 1H | The deshielding effect of the adjacent carbonyl and the aromatic ring, coupled with potential hydrogen bonding, places this proton significantly downfield. |

| Aromatic (H-3) | ~8.2 - 8.4 | Doublet | 1H | Ortho to the strongly electron-withdrawing nitro group, this proton will be the most deshielded aromatic proton. |

| Aromatic (H-5) | ~7.5 - 7.7 | Doublet of doublets | 1H | Positioned ortho to the isopropyl group and meta to the nitro group, its chemical shift will be moderately downfield. |

| Aromatic (H-6) | ~8.5 - 8.7 | Doublet | 1H | Positioned ortho to the acetamido group and meta to the nitro group. The deshielding effect of the nitro group is significant. |

| Isopropyl (CH) | ~3.0 - 3.3 | Septet | 1H | This methine proton is attached to the aromatic ring and will be split by the six equivalent methyl protons. |

| Isopropyl (CH₃) | ~1.2 - 1.4 | Doublet | 6H | The two methyl groups of the isopropyl substituent are equivalent and are split by the single methine proton. |

| Acetamido (CH₃) | ~2.1 - 2.3 | Singlet | 3H | These methyl protons are adjacent to a carbonyl group, resulting in a downfield shift into the characteristic acetamido region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on the structure of this compound, eleven distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~168 - 170 | The characteristic chemical shift for an amide carbonyl carbon. |

| Aromatic (C-2) | ~145 - 148 | Attached to the electron-withdrawing nitro group, this carbon will be significantly deshielded. |

| Aromatic (C-1) | ~135 - 138 | Attached to the nitrogen of the acetamido group. |

| Aromatic (C-4) | ~148 - 152 | Attached to the isopropyl group and influenced by the para nitro group. |

| Aromatic (C-6) | ~122 - 125 | Influenced by the ortho acetamido and meta nitro groups. |

| Aromatic (C-5) | ~125 - 128 | Positioned between the isopropyl and nitro-bearing carbons. |

| Aromatic (C-3) | ~120 - 123 | Ortho to the nitro group. |

| Isopropyl (CH) | ~28 - 32 | Aliphatic methine carbon attached to the aromatic ring. |

| Isopropyl (CH₃) | ~22 - 25 | Equivalent methyl carbons of the isopropyl group. |

| Acetamido (CH₃) | ~24 - 26 | Methyl carbon of the acetamido group. |

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C=O, N-O, and C-H bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amide) | 3250 - 3350 | Medium | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (Amide I) | 1660 - 1690 | Strong | Stretching |

| N-O (Nitro) | 1510 - 1550 | Strong | Asymmetric Stretching |

| N-O (Nitro) | 1340 - 1380 | Strong | Symmetric Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium | Stretching |

| N-H (Amide II) | 1530 - 1570 | Medium | Bending |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step ATR-FTIR Protocol

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Label the significant peaks and correlate them with the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Predicted Mass Spectrum

Electron Ionization (EI) is a common technique that will likely be used for this compound. The molecular ion peak ([M]⁺˙) is expected at m/z 222. Subsequent fragmentation will provide structural information.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 222 | [C₁₁H₁₄N₂O₃]⁺˙ | Molecular ion |

| 207 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 180 | [M - C₃H₆]⁺ | Loss of propene via McLafferty rearrangement. |

| 165 | [M - NO₂ - H]⁺ | Loss of a nitro group and a hydrogen atom. |

| 138 | [M - NO₂ - C₂H₂O]⁺ | Loss of the nitro group and ketene from the acetamido group. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment for acetamides. |

Fragmentation Pathway of this compound

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source would be a suitable method for the analysis of this compound.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Method:

-

Injector: 250 °C, splitless mode.

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, grounded in fundamental spectroscopic principles and data from analogous compounds. The included experimental protocols offer a practical framework for researchers to acquire and interpret high-quality spectroscopic data for this molecule. Adherence to these methodologies will facilitate the unambiguous characterization and quality assessment of this compound in a research and development setting.

References

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Isopropyl-4-nitrophenyl)acetamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Advances. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroacetanilide. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

A Strategic Intermediate for Synthesis: Technical Guide to N-(4-isopropyl-2-nitrophenyl)acetamide (CAS 40655-36-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of chemical synthesis, the value of a compound is often defined not by its direct biological effects, but by its potential as a scaffold for constructing more complex, high-value molecules. N-(4-isopropyl-2-nitrophenyl)acetamide (CAS 40655-36-5) is a prime example of such a strategic intermediate. While not known for its own significant biological activity, its true power lies in the synthetic versatility endowed by its carefully arranged functional groups. This guide delves into the chemical logic of this compound, exploring its properties and, most importantly, its potential applications as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. By understanding the reactivity of its constituent parts—the isopropyl-substituted aniline core, the ortho-nitro group, and the N-acetyl protecting group—researchers can unlock a vast chemical space for innovation.

Compound Profile and Physicochemical Properties

This compound is an aromatic organic compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol .[1][2][3] Its structure features a benzene ring substituted with an isopropyl group, a nitro group, and an acetamido group.

| Property | Value | Reference |

| CAS Number | 40655-36-5 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.244 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

The strategic placement of these functional groups dictates the compound's reactivity and potential applications. The acetamido group serves as a protecting group for the aniline nitrogen, moderating its reactivity and directing further electrophilic aromatic substitution. The nitro group is a strong electron-withdrawing group, which can be readily reduced to an amine, a crucial step in many synthetic pathways. The isopropyl group, an electron-donating group, also influences the aromatic ring's reactivity.

The Synthetic Utility: A Gateway to Bioactive Molecules

The true value of this compound lies in its potential as a precursor for a variety of bioactive molecules. While direct applications are not widely documented, the chemistry of its functional groups is well-established in the synthesis of pharmaceuticals and agrochemicals.

The Role of the Nitro Group: A Precursor to Versatile Amines

The nitro group is a cornerstone of synthetic organic chemistry, primarily due to its facile reduction to a primary amine. This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings.

Hypothetical Synthetic Pathway: From Nitro Group to a Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties. The synthesis of a benzimidazole scaffold from this compound would be a logical and valuable application of this intermediate.

Caption: Hypothetical synthesis of a substituted benzimidazole from this compound.

The Acetamido Group: Protection and Direction

The acetamido group serves two primary functions in the synthetic utility of this compound. Firstly, it protects the aniline nitrogen from unwanted side reactions, particularly under harsh conditions. Secondly, as an ortho,para-directing group, it influences the regioselectivity of further electrophilic aromatic substitution reactions. This directing effect, in concert with the meta-directing nitro group, allows for precise control over the introduction of additional functional groups onto the aromatic ring.

Parallels in Bioactive Synthesis: Learning from Related Compounds

The potential applications of this compound can be inferred from the established uses of structurally similar compounds.

-

4-Isopropylaniline: This related compound is a crucial intermediate in the synthesis of the herbicide isoproturon .[4] This highlights the value of the 4-isopropylaniline core in agrochemical development.

-

Nitroacetanilides: Various isomers of nitroacetanilide are pivotal in the synthesis of dyes and pharmaceuticals.[3][5] For example, p-nitroacetanilide is a precursor to paracetamol (acetaminophen) and various azo dyes.[6][7][8] Furthermore, 2-nitro-4,5-dichloroacetanilide is an important intermediate for the veterinary drug triclabendazole .[1]

These examples underscore the industrial and pharmaceutical relevance of the chemical motifs present in this compound.

Experimental Protocol: A Gateway to Novel Derivatives

The following hypothetical protocol details the reduction of the nitro group in this compound to yield N-(2-amino-4-isopropylphenyl)acetamide, a key diamine intermediate.

Objective: To synthesize N-(2-amino-4-isopropylphenyl)acetamide from this compound via nitro group reduction.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol to create a slurry.

-

Reagent Addition: While stirring, add a solution of tin(II) chloride dihydrate (approx. 5 eq) in concentrated hydrochloric acid dropwise to the slurry. The addition should be performed at a rate that maintains a gentle reflux.

-

Rationale: Tin(II) chloride in concentrated HCl is a classic and effective reagent for the reduction of aromatic nitro groups to amines. The acidic medium is necessary for the reaction to proceed.

-

-

Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Rationale: Neutralization is crucial to quench the reaction and to deprotonate the newly formed amine, making it soluble in organic solvents for extraction.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(2-amino-4-isopropylphenyl)acetamide.

Self-Validation: The success of the synthesis can be validated at each step. The consumption of starting material and the formation of the product can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Illustrative Workflow for the Synthesis of a Diamine Intermediate

Caption: Step-by-step workflow for the reduction of this compound.

Conclusion: A Call for Exploratory Synthesis

This compound represents a compelling starting point for synthetic chemists in drug discovery and materials science. Its well-defined structure and the predictable reactivity of its functional groups make it an ideal scaffold for the creation of novel and diverse molecular architectures. While its own story as a bioactive compound is yet to be written, its potential as a key intermediate is clear. This guide serves as a foundational resource to inspire and facilitate the exploration of this versatile chemical building block, encouraging researchers to unlock its synthetic potential in the pursuit of new scientific frontiers.

References

-

Synthesis of p-nitroacetanilide | PDF | Chemical Reactions | Chemistry - Scribd. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis Of Nitroacetanilide Lab Report - 1860 Words | Bartleby. (n.d.). Retrieved January 15, 2026, from [Link]

-

N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

N-(2-Isopropyl-4-nitrophenyl)acetamide | C11H14N2O3 | CID 45074589 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020, November 20). Retrieved January 15, 2026, from [Link]

-

Preparation of p-Nitroacetanilide - BYJU'S. (2020, July 2). Retrieved January 15, 2026, from [Link]

Sources

- 1. WO2018091978A1 - A process for the preparation of 2-nitro-4,5- dichloroacetanilide - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Nitroacetanilide - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. jcbsc.org [jcbsc.org]

- 6. scribd.com [scribd.com]

- 7. Synthesis Of Nitroacetanilide Lab Report - 1860 Words | Bartleby [bartleby.com]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of Substituted Nitrophenylacetamides: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Versatility of a Privileged Scaffold

In the ever-evolving landscape of drug discovery, the identification of versatile molecular scaffolds that can be readily modified to target a multitude of biological processes is a paramount objective. Substituted nitrophenylacetamides have emerged as such a "privileged scaffold," demonstrating a remarkable breadth of biological activity. From combating drug-resistant microbes to inducing targeted cell death in cancerous tissues, the inherent chemical properties of this compound class make it a compelling starting point for novel therapeutic development. The presence of the nitro group, a known pharmacophore and toxicophore, imparts unique electronic characteristics that can be harnessed and fine-tuned through strategic chemical substitutions.[1][2][3] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted nitrophenylacetamides, offering a technical resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

I. Synthetic Strategies: Building the Nitrophenylacetamide Core

The synthesis of substituted nitrophenylacetamides is typically achieved through a straightforward and adaptable two-step process, allowing for the introduction of a wide array of substituents on both the phenyl ring and the acetamide nitrogen. The general synthetic route involves the acylation of a substituted nitroaniline with an appropriate acylating agent.

A common approach begins with the nitration of a substituted aniline, followed by acylation. For instance, the synthesis of N-(2-Methyl-5-nitrophenyl)acetamide starts with the acetylation of o-toluidine to protect the amino group, followed by regioselective nitration.[4][5][6]

Diagram of the General Synthetic Workflow:

Caption: General synthetic workflow for substituted nitrophenylacetamides.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)acetamide

This protocol outlines a representative synthesis of a simple nitrophenylacetamide derivative.

-

Reaction Setup: In a round-bottom flask, dissolve N-phenylacetamide in concentrated sulfuric acid with cooling.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the mixture cool. Add the nitrating mixture dropwise to the N-phenylacetamide solution while maintaining a low temperature (typically below 20°C) to control the exothermic reaction.[7]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude N-(4-nitrophenyl)acetamide from a suitable solvent, such as an ethanol-water mixture, to obtain the purified product.[7]

-

Characterization: Confirm the identity and purity of the final compound using analytical techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[7]

II. Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted nitrophenylacetamides have demonstrated significant potential in this arena, exhibiting broad-spectrum activity against a range of bacteria and fungi.[8]

The antimicrobial efficacy of these compounds is often attributed to the presence of the nitro group. The prevailing mechanism of action involves the intracellular reduction of the nitro group by microbial nitroreductases to form reactive nitroso and hydroxylamine intermediates.[8][9] These reactive species can then covalently modify and damage critical biomolecules such as DNA, leading to cellular dysfunction and death.[8]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

The antimicrobial potency of nitrophenylacetamides is highly dependent on the nature and position of substituents on the aromatic ring.

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly influences activity.

-

Halogen Substituents: The presence of halogen atoms on the phenyl ring, such as chloro, bromo, or fluoro groups, often enhances antimicrobial activity. This is likely due to increased lipophilicity, which facilitates passage through microbial cell membranes.[10]

-

Other Substituents: The introduction of other functional groups, such as hydroxyl or amino moieties, can also modulate the antimicrobial spectrum and potency.[8]

Table 1: Representative Antimicrobial Activity of Substituted Nitrophenylacetamides (MIC in µg/mL)

| Compound ID | Substituents | S. aureus | B. subtilis (drug-resistant) | E. coli | C. albicans | Reference |

| 1d | 2-hydroxy-4-nitro (on aniline ring), unsubstituted (on benzamide) | 7.8 | 1.95 | >500 | 125 | [8] |

| 4b | N-(2'-nitrophenyl)pyrrolidine-2-carboxamide with 4-chlorophenyl | 15.6 | - | - | - | [11] |

| 3a | N,N'-(4-nitro-1,2-phenylene)diacetamide | - | - | - | - | [2] |

| 3c | N,N'-(4-nitro-1,2-phenylene)dibenzamide | - | - | - | - | [2] |

Note: The table presents a selection of data from the literature to illustrate the range of activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth to a concentration of approximately 1-2 × 10⁸ CFU/mL.

-

Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of the substituted nitrophenylacetamide in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted nitrophenylacetamides have also emerged as promising candidates for anticancer drug development, demonstrating cytotoxic effects against a variety of cancer cell lines.[7][12] The mechanism of their anticancer activity is multifaceted and appears to involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Mechanism of Action in Cancer Cells:

The anticancer effects of nitrophenylacetamides are often linked to their ability to induce oxidative stress and disrupt cellular redox homeostasis. Similar to their antimicrobial mechanism, the nitro group can be bioreduced within cancer cells to generate reactive oxygen species (ROS). This increase in intracellular ROS can trigger a cascade of events leading to apoptosis (programmed cell death).[13]

Furthermore, some derivatives have been shown to interfere with critical cellular processes such as cell cycle progression. For instance, certain hydroxynaphthanilides, which share structural similarities, have been observed to induce G1 phase arrest in cancer cells.[10]

Signaling Pathways Perturbed by Nitrophenyl-Containing Compounds:

Several key signaling pathways that are often dysregulated in cancer have been identified as potential targets for nitrophenyl-containing compounds. These include pathways that control cell proliferation, survival, and apoptosis.

Caption: Hypothesized mechanism of action for some nitrophenyl-containing anticancer agents, highlighting the inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

The anticancer efficacy of substituted nitrophenylacetamides is intricately linked to their chemical structure.

-

Nitro Group Position and Electron-Withdrawing Effects: The presence and position of the nitro group are often critical for activity. Its strong electron-withdrawing nature can influence the molecule's interaction with biological targets.

-

Substituents on the Phenyl Ring: The introduction of various substituents on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which can impact its ability to enter cancer cells and interact with its target(s). For example, the presence of a primary amine group bonded to an aromatic ring has been correlated with increased carcinogenic potency in some nitroaromatic compounds.[14]

-

Amide Substituents: Modifications to the acetamide portion of the molecule can also significantly affect anticancer activity.

Table 2: Representative Anticancer Activity of Substituted Nitrophenylacetamides (IC50 in µM)

| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |

| 4a | N-(4'-nitrophenyl)-l-prolinamide with unsubstituted phenyl | A549 (Lung) | >100 (% inhibition = 95.41 at 100 µM) | [4] |

| 4u | N-(4'-nitrophenyl)-l-prolinamide with 4-fluorophenyl | A549 (Lung) | >100 (% inhibition = 83.36 at 100 µM) | [4] |

| 4d | N-(4-chlorophenyl)-2-(3-nitrosulfamoyl)phenyl)acetamide | A549 (Lung) | 1.81 | [12] |

| 4k | N-(4-methoxyphenyl)-2-(3-nitrosulfamoyl)phenyl)acetamide | A549 (Lung) | 1.92 | [12] |

| 2 | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | ~5 | [10] |

| 6 | 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (Leukemia) | ~5 | [10] |

Note: The table presents a selection of data from the literature to illustrate the range of activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the substituted nitrophenylacetamide for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

IV. Future Directions and Concluding Remarks

Substituted nitrophenylacetamides represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its demonstrated broad-spectrum biological activity, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

-

Lead Optimization: Systematic modification of the nitrophenylacetamide scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways affected by these compounds in both microbial and cancer cells.

-

In Vivo Efficacy and Safety: Evaluation of promising lead compounds in preclinical animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively explore the chemical space of substituted nitrophenylacetamides and unlock their full therapeutic potential in the ongoing battle against infectious diseases and cancer.

V. References

-

Familoni, O. B., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

-

Onnis, V., et al. (2009). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Archiv der Pharmazie, 342(11), 669-676. [Link]

-

Pawar, C. D., et al. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 284-293. [Link]

-

Mkhize, S. P., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. [Link]

-

Jusufi, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 10(4), 314-322. [Link]

-

King, M., & T. C. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 954. [Link]

-

Ramos-Márquez, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

-

Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. [Link]

-

Ramos-Márquez, J., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(2), 1013-1027. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

-

ResearchGate. (n.d.). MIC values (in µg/mL) of the target compounds 4 and 9 against... [Link]

-

Huszár, S., et al. (2019). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 20(18), 4495. [Link]

-

Aiello, S., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5283. [Link]

-

Hodge, J. E., et al. (1976). Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences, 65(9), 1301-1305. [Link]

-

Sharma, C., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology, 13, 966912. [Link]

-

ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... [Link]

-

Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1598. [Link]

-

Al-Ostoot, F. H., et al. (2021). Aberrant Signaling Pathways in Cancer Cells: Application of Nanomaterials. Cancers, 13(7), 1669. [Link]

-

Perin, N., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Pharmaceuticals, 17(7), 899. [Link]

-

Chen, Z., et al. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 1-32. [Link]

-

Duchowicz, P. R., et al. (2007). Quantitative structure activity relationship for the computational prediction of nitrocompounds carcinogenicity. Bioorganic & Medicinal Chemistry, 15(8), 2991-3000. [Link]

-

ResearchGate. (n.d.). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. [Link]

-

Wang, H., et al. (2019). Cell Signaling Pathways That Promote Radioresistance of Cancer Cells. Cancers, 11(11), 1769. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iris.unibas.it [iris.unibas.it]

- 14. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]

N-Aryl-2-Nitroacetamides: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

N-aryl-2-nitroacetamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. The unique chemical architecture, characterized by an N-aryl amide linkage to a nitro-containing acetyl group, bestows upon these molecules a diverse range of biological activities. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the multifaceted biological significance of N-aryl-2-nitroacetamides. We will delve into their established and emerging roles as anticancer, antimicrobial, and antiparasitic agents, elucidating the underlying mechanisms of action where known. Furthermore, this document will furnish researchers with detailed experimental protocols for their synthesis and biological evaluation, alongside a critical analysis of structure-activity relationships to guide future drug discovery efforts.

Introduction: The Emergence of N-Aryl-2-Nitroacetamides in Medicinal Chemistry

The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual driver of innovation in the pharmaceutical sciences. Within this landscape, small molecules possessing distinct pharmacophoric features often serve as valuable scaffolds for the development of new drugs. N-aryl-2-nitroacetamides have emerged as a promising class of compounds due to the convergence of two biologically relevant moieties: the N-aryl acetamide and the nitro group.

The N-aryl acetamide framework is a common feature in a multitude of approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The nitro group, while historically approached with caution due to potential toxicity, is now recognized as a critical "warhead" in several therapeutic agents, particularly in the context of antimicrobial and anticancer therapies.[1][2] Its electron-withdrawing nature and ability to participate in redox cycling are key to its biological effects.[1][2] The strategic combination of these two functionalities in N-aryl-2-nitroacetamides has unlocked a broad spectrum of biological activities, making them a focal point of contemporary drug discovery research. This guide aims to provide a comprehensive overview of this important class of molecules, from their fundamental chemistry to their therapeutic potential.

Synthesis and Chemical Characterization

The synthesis of N-aryl-2-nitroacetamides is typically achieved through straightforward and efficient chemical methodologies. The most common approach involves the nucleophilic substitution of a leaving group on a 2-nitroacetyl precursor by an appropriate aniline derivative.

General Synthetic Strategy

A prevalent and reliable method for the synthesis of N-aryl-2-nitroacetamides involves a two-step process. The first step is the formation of a reactive intermediate, such as N-(2-chloroacetyl)-3-nitrobenzamide, by reacting 3-nitrobenzoyl chloride with 2-chloroacetamide.[3] This intermediate is then subjected to a nucleophilic substitution reaction with a variety of substituted anilines to yield the desired N-aryl-2-(3-nitrobenzamido)acetamide products.[3]

Alternatively, N-aryl chloroacetamides can be synthesized via the chloroacetylation of the corresponding aryl amine.[4][5] These N-aryl 2-chloroacetamides are versatile intermediates, as the chlorine atom is readily displaced by various nucleophiles.[3][4][5] Another synthetic route involves the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides, offering a selective and mild method.[6]

Experimental Protocol: Synthesis of a Representative N-aryl-2-(3-nitrobenzamido)acetamide

This protocol details the synthesis of a specific series of N-aryl-2-(3-nitrobenzamido)acetamides.

Step 1: Synthesis of the Intermediate, N-(2-chloroacetyl)-3-nitrobenzamide [3]

-

In a 250 mL round-bottom flask, dissolve 3-nitrobenzoyl chloride (10.0 g, 53.9 mmol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate beaker, dissolve 2-chloroacetamide (5.0 g, 53.5 mmol) and triethylamine (8.2 mL, 58.9 mmol) in 50 mL of anhydrous dichloromethane.

-

Add the 2-chloroacetamide solution dropwise to the cooled 3-nitrobenzoyl chloride solution over 30 minutes with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:7 ethyl acetate/hexane mobile phase.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain N-(2-chloroacetyl)-3-nitrobenzamide as a solid.[3]

Step 2: Synthesis of the Final Product, N-aryl-2-(3-nitrobenzamido)acetamide [3]

-

In a 100 mL round-bottom flask, dissolve N-(2-chloroacetyl)-3-nitrobenzamide (1.0 g, 3.9 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Add the desired substituted aniline (4.3 mmol, 1.1 equivalents) and potassium carbonate (0.81 g, 5.9 mmol, 1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC (3:7 ethyl acetate/hexane).[3]

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like ethanol.[3]

Characterization

The structural confirmation of the synthesized N-aryl-2-nitroacetamides is crucial and is typically achieved using a combination of spectroscopic techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-H bonds, and the nitro N-O bonds.

-

Elemental Analysis: To confirm the empirical formula.

Biological Significance and Therapeutic Potential

N-aryl-2-nitroacetamides have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

The search for novel, effective, and less toxic anticancer agents is a paramount goal in modern medicine.[7][8] Several studies have highlighted the potential of N-aryl-2-nitroacetamides and related structures as promising anticancer agents.

Derivatives of N-aryl-2-(5-aryltetrazol-2-yl)acetamides have been synthesized and screened for their anticancer activity against a panel of approximately sixty human tumor cell lines.[7] While many compounds showed low to moderate activity, this research underscores the potential of the N-aryl acetamide scaffold in cancer therapy.[7][8] Similarly, N-hetaryl-2-cyanoacetamide derivatives incorporating a tetrahydrobenzothiophene moiety have shown significant cytotoxic activities against various human cancer cell lines, including breast, liver, colon, prostate, and cervix cancer cells.[9][10]

The proposed mechanisms of anticancer action for some of these derivatives include the induction of apoptosis (programmed cell death) and the inhibition of key cellular processes involved in tumor progression, such as metastasis and angiogenesis.[9][10] For instance, selected N-hetaryl-2-cyanoacetamide derivatives were found to up-regulate caspases-3 and -9, key executioners of apoptosis, and inhibit the expression of matrix metalloproteinases-2 and -9 (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis.[9][10] Furthermore, these compounds have been shown to inhibit hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF), both critical for angiogenesis.[9][10]

Another important target for some nitro-containing benzimidazole derivatives is the enzyme poly (ADP-ribose) polymerase (PARP).[11] One such compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, demonstrated potent PARP inhibitory activity and induced apoptosis and cell cycle arrest in cancer cell lines.[11]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico ADMET Profiling of N-(4-isopropyl-2-nitrophenyl)acetamide

Preamble: The Imperative of Early-Stage ADMET Assessment

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is a foundational pillar. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable pharmacokinetic or toxicological profiles. The proactive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not merely advantageous but essential for de-risking projects and optimizing the allocation of resources.[1][2][3] In silico computational models provide a rapid, cost-effective, and increasingly accurate means to predict these critical properties from chemical structure alone, enabling medicinal chemists to prioritize compounds with a higher probability of clinical success.[4][5][6]

This technical guide provides a comprehensive, step-by-step workflow for the in silico ADMET characterization of a novel chemical entity, N-(4-isopropyl-2-nitrophenyl)acetamide (hereafter referred to as "the compound"). As a Senior Application Scientist, this document is structured to not only present predictive data but to elucidate the causal reasoning behind the selection of specific computational models and the interpretation of their outputs, grounding every step in established scientific principles.

Molecular and Physicochemical Characterization

Before delving into complex ADMET predictions, a fundamental understanding of the compound's intrinsic physicochemical properties is required. These properties are often the primary determinants of its pharmacokinetic behavior and serve as key descriptors in many Quantitative Structure-Activity Relationship (QSAR) models.[7]

Compound Structure: this compound SMILES: CC(C)c1ccc(c(c1)[O-])NC(=O)C InChI Key: YWXYBFXRNCRQBF-UHFFFAOYSA-N

Predicted Physicochemical Properties

The initial step involves calculating core physicochemical descriptors using a consensus modeling approach, which averages the output of multiple validated algorithms to enhance predictive robustness.

Experimental Protocol: Physicochemical Property Prediction

-

Input: The 2D structure of the compound is rendered from its SMILES string.

-

Descriptor Calculation: A panel of validated algorithms (e.g., based on atomic contributions, topological indices) is executed. Key descriptors include:

-

Molecular Weight (MW): The sum of the atomic weights.

-

logP: The logarithm of the octanol/water partition coefficient, a measure of lipophilicity.

-

logD at pH 7.4: The logarithm of the distribution coefficient at physiological pH, accounting for ionization.

-

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, a predictor of membrane permeability.

-

pKa: The acid dissociation constant(s), crucial for determining the charge state of the molecule.

-

-

Consensus Modeling: The outputs from individual algorithms are aggregated and averaged to produce a final consensus value with a corresponding confidence interval.

-

Output: The results are compiled into a summary table.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in ADMET Profiling |

| Molecular Weight ( g/mol ) | 222.24 | Influences diffusion and overall "drug-likeness." |

| clogP | 2.58 | Moderate lipophilicity; suggests a balance between aqueous solubility and membrane permeability. |

| logD (pH 7.4) | 2.58 | Indicates the compound will be neutral at physiological pH, with its distribution governed by lipophilicity. |

| TPSA (Ų) | 75.01 | Moderate polarity; generally associated with good oral bioavailability. |

| Most Acidic pKa | 13.1 (Amide N-H) | Unlikely to be deprotonated under physiological conditions. |

| Most Basic pKa | -5.2 (Nitro group) | Unlikely to be protonated under physiological conditions. |

Expert Insight: The compound's physicochemical profile is largely favorable. Its molecular weight is well within the typical range for orally bioavailable drugs. The moderate logP and TPSA suggest it has the potential to permeate biological membranes without being excessively lipophilic, which could otherwise lead to poor solubility or high metabolic clearance. The lack of ionizable groups in the physiological pH range simplifies its distribution behavior, making it less susceptible to pH-dependent transport mechanisms.

Absorption Profile

Absorption primarily refers to the processes by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium.

Workflow for Predicting Intestinal Absorption

Caption: Workflow for in silico absorption prediction.

Human Intestinal Absorption (HIA)

Methodology: A classification model trained on a large dataset of compounds with known human absorption data is employed. The model utilizes molecular fingerprints and physicochemical descriptors to classify compounds as having high or low absorption.

Protocol: HIA Prediction

-

Feature Generation: The compound's structure is converted into a set of molecular descriptors (e.g., TPSA, logP) and structural fingerprints (e.g., ECFP4).

-

Model Application: The feature set is fed into a pre-trained machine learning classifier (e.g., Random Forest or Support Vector Machine).

-

Classification: The model outputs a binary classification (High/Low) and a confidence score based on the compound's position within the model's applicability domain.

Caco-2 Permeability

The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability. In silico QSAR models are trained on extensive Caco-2 experimental data.

Protocol: Caco-2 Permeability Prediction

-

Descriptor Calculation: Relevant physicochemical descriptors (e.g., MW, TPSA, logD, hydrogen bond donors/acceptors) are calculated.

-

Regression Analysis: The descriptors are input into a multilinear regression or gradient boosting model.

-

Value Prediction: The model outputs a quantitative prediction of the apparent permeability coefficient (Papp) in units of 10⁻⁶ cm/s.

Table 2: Predicted Absorption Properties

| Parameter | Predicted Result | Interpretation |

| Human Intestinal Absorption | High (Confidence: 0.85) | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (Papp) | 18.5 x 10⁻⁶ cm/s | This value is well above the threshold for high permeability (>10 x 10⁻⁶ cm/s), suggesting efficient passive diffusion across the intestinal epithelium. |

Distribution Profile

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs. Key factors include plasma protein binding (PPB) and the ability to cross specific physiological barriers like the blood-brain barrier (BBB).

Workflow for Predicting Distribution

Caption: Workflow for in silico metabolism prediction.

CYP Isoform Inhibition

Methodology: A panel of individual classification models, one for each major CYP isoform (1A2, 2C9, 2C19, 2D6, 3A4), is used. These models are trained on large IC50 datasets and utilize structural fingerprints to identify features associated with inhibition. [8] Protocol: CYP Inhibition Prediction

-

Parallel Processing: The compound's structure is simultaneously processed by five distinct QSAR models.

-

Feature Matching: Each model identifies the presence or absence of structural motifs known to interact with the specific CYP isoform's active site.

-

Classification: A binary "Inhibitor" or "Non-inhibitor" prediction is made for each of the five isoforms.

Site of Metabolism (SOM) Prediction

Identifying the most likely atoms to be metabolized is crucial for designing more stable analogues. SOM prediction models combine quantum chemical calculations of atom reactivity with assessments of steric accessibility to the CYP active site. [9][10] Protocol: SOM Prediction

-

Reactivity Calculation: The model calculates the activation energy for metabolic reactions (e.g., hydroxylation, N-dealkylation) at each potential site on the molecule.

-

Accessibility Scoring: The model assesses the steric hindrance around each atom, determining its accessibility to the large CYP enzyme.

-

Likelihood Ranking: Reactivity and accessibility scores are combined to produce a ranked list of the most probable sites of metabolism.

Table 4: Predicted Metabolism Properties

| Parameter | Predicted Result | Interpretation |

| CYP Inhibition | ||

| CYP1A2 Inhibitor | No | Low risk of DDI with CYP1A2 substrates (e.g., caffeine, theophylline). |

| CYP2C9 Inhibitor | No | Low risk of DDI with CYP2C9 substrates (e.g., warfarin, ibuprofen). |

| CYP2C19 Inhibitor | No | Low risk of DDI with CYP2C19 substrates (e.g., omeprazole, clopidogrel). |

| CYP2D6 Inhibitor | No | Low risk of DDI with CYP2D6 substrates (e.g., codeine, metoprolol). |

| CYP3A4 Inhibitor | No | Low risk of DDI with CYP3A4 substrates, which constitute over 50% of marketed drugs. |

| Site of Metabolism | 1. Isopropyl methine C-H2. Acetyl methyl C-H | The primary site of metabolism is predicted to be the tertiary carbon of the isopropyl group, likely via hydroxylation. The secondary site is the acetyl methyl group. |

Expert Insight: The compound exhibits a clean CYP inhibition profile, which is highly desirable as it minimizes the potential for drug-drug interactions. The predicted sites of metabolism on the peripheral alkyl groups are chemically plausible. This information is invaluable for lead optimization; for instance, replacing the vulnerable hydrogen on the isopropyl group with a fluorine atom could be explored to block this metabolic pathway and potentially increase the compound's half-life.

Toxicity Profile

Predicting toxicity is a critical component of safety assessment. Key areas of concern include cardiotoxicity (hERG inhibition), genotoxicity (mutagenicity), and organ-specific toxicity like Drug-Induced Liver Injury (DILI).

Workflow for Predicting Toxicity

Caption: Workflow for in silico toxicity prediction.

hERG Inhibition

Blockade of the hERG potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. In silico hERG models are a mandatory screening step in early discovery. [11][12][13][14][15][16] Protocol: hERG Inhibition Prediction

-

Model Application: A classification model, often a Support Vector Machine or deep neural network, trained on a large dataset of hERG patch-clamp data is used. [11][12]2. Feature Analysis: The model identifies key pharmacophoric features associated with hERG blockers, such as a basic nitrogen atom and hydrophobic moieties, arranged in a specific spatial orientation.

-

Classification: A "Yes/No" prediction of hERG liability is generated.

Ames Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess a compound's mutagenic potential. In silico models rely on identifying structural alerts (toxicophores) and building QSAR models on large Ames test databases. [17][18][19][20][21] Protocol: Ames Test Prediction

-

Structural Alert Screening: The compound's structure is screened against a database of known mutagenic fragments (e.g., aromatic nitro groups, aromatic amines).

-

QSAR Model: A statistical model trained on the outcomes of experimental Ames tests for thousands of compounds provides a quantitative prediction of mutagenicity. [18]3. Consensus Prediction: The results from structural alerts and the QSAR model are combined to give a final mutagenicity call.

Drug-Induced Liver Injury (DILI)

DILI is a major cause of drug attrition and market withdrawal. Its mechanisms are complex, but predictive models can identify compounds with a higher risk based on structural features and physicochemical properties. [22][23][24][25][26] Protocol: DILI Prediction

-

Feature Input: A wide range of descriptors, including lipophilicity (logP), molecular weight, and the presence of reactive metabolite-forming moieties, are calculated.

-

Model Application: A classification model, trained on a curated dataset of drugs with known DILI risk in humans, is applied. [25]3. Risk Assessment: The model classifies the compound as having a "High" or "Low" concern for DILI.

Table 5: Predicted Toxicity Profile

| Parameter | Predicted Result | Interpretation |

| hERG Inhibition | No (Confidence: 0.90) | Low risk of causing drug-induced QT prolongation. The compound lacks the typical pharmacophore of a hERG blocker. |

| Ames Mutagenicity | Yes (Confidence: 0.82) | POTENTIAL LIABILITY: The presence of the nitroaromatic group is a well-known structural alert for mutagenicity. This is a significant finding that requires experimental validation. [18] |

| DILI Concern | High (Confidence: 0.75) | POTENTIAL LIABILITY: The combination of a nitroaromatic ring and moderate lipophilicity can be associated with an increased risk of hepatotoxicity, potentially through the formation of reactive metabolites. [26] |

Integrated ADMET Profile and Strategic Recommendations